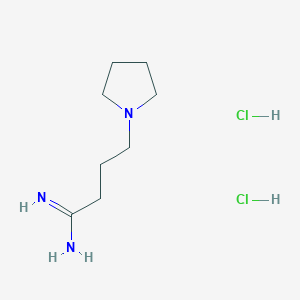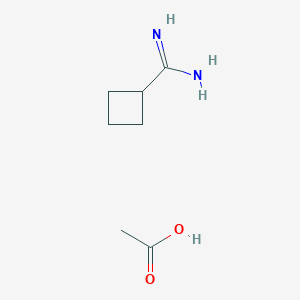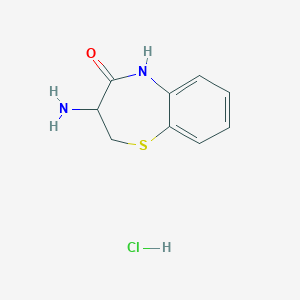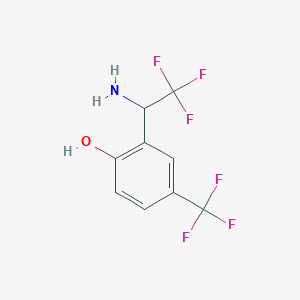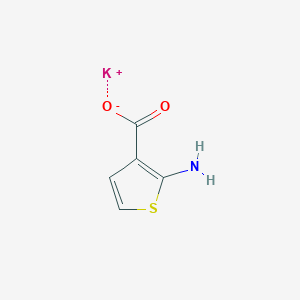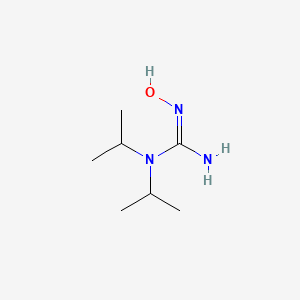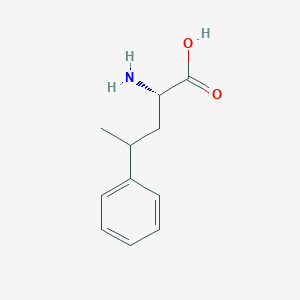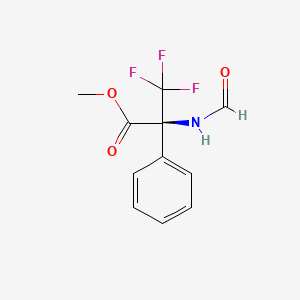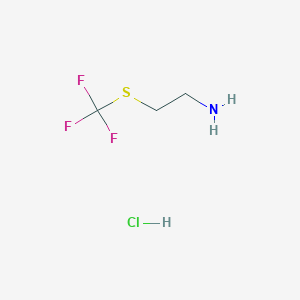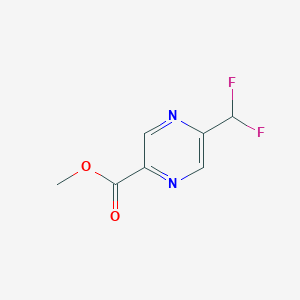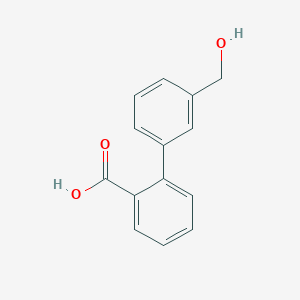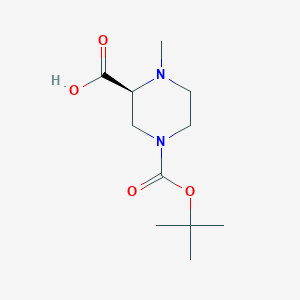
(3S)-4-Methyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-Methyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester, 95% (hereafter referred to as 4-MPDBT) is a synthetic compound with various applications in scientific research. It is a derivative of piperazine and is a white crystalline powder with a molecular weight of 298.41 g/mol. 4-MPDBT is a popular choice for scientists due to its versatile properties and wide range of applications. It has been used in a variety of laboratory experiments and studies, ranging from biochemical to physiological research.
科学的研究の応用
4-MPDBT has a wide range of applications in scientific research. It has been used as a substrate for biochemical studies, such as the study of enzyme kinetics and metabolic pathways. It has also been used in the study of cell signaling pathways, as well as in the study of the structure and function of proteins. Additionally, it has been used in the study of the physiological effects of drugs, as well as in the study of the pharmacokinetics of drugs.
作用機序
The mechanism of action of 4-MPDBT is not well understood. However, it is believed to act as an agonist at certain receptors, such as the serotonin 5-HT2A receptor. It is also believed to act as an antagonist at certain other receptors, such as the GABA-A receptor. Additionally, it is believed to interact with certain enzymes, such as the enzyme monoamine oxidase.
Biochemical and Physiological Effects
4-MPDBT has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can lead to an antidepressant effect. It has also been shown to reduce anxiety levels, as well as to increase the levels of dopamine in the brain. Additionally, it has been shown to reduce the levels of the stress hormone cortisol in the body.
実験室実験の利点と制限
4-MPDBT has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a stable compound that can be stored for long periods of time. Additionally, it is a potent compound, so small amounts are required for experiments. However, it is important to note that 4-MPDBT is a synthetic compound, so it is not found in nature and may have unknown effects on the body.
将来の方向性
There are a number of potential future directions for the use of 4-MPDBT. It could potentially be used as a therapeutic agent for the treatment of depression and anxiety disorders. Additionally, it could be used in the study of the pharmacokinetics of drugs, as well as in the study of the structure and function of proteins. Finally, it could be used in the study of cell signaling pathways, as well as in the study of enzyme kinetics and metabolic pathways.
合成法
4-MPDBT is synthesized by a process known as Wittig-type condensation. This involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by a dehydration process. The reaction of the aldehyde or ketone with the phosphonium salt produces an oxaphosphetane, which is then dehydrated to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
特性
IUPAC Name |
(2S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)8(7-13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZNEKDBBGXKOE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-4-Methyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

